1-[(2-Methylphenyl)methyl]piperidin-4-amine
Overview
Description
1-[(2-Methylphenyl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . It is also known by its IUPAC name, 1-(2-methylbenzyl)-4-piperidinamine . This compound is characterized by a piperidine ring substituted with a 2-methylbenzyl group at the nitrogen atom and an amine group at the 4-position of the piperidine ring .
Preparation Methods
The synthesis of 1-[(2-Methylphenyl)methyl]piperidin-4-amine typically involves the reaction of 2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1-[(2-Methylphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .
Comparison with Similar Compounds
1-[(2-Methylphenyl)methyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-Benzylpiperidin-4-amine: Similar structure but lacks the methyl group on the benzyl ring.
1-(2-Chlorobenzyl)piperidin-4-amine: Similar structure but has a chlorine atom instead of a methyl group on the benzyl ring.
1-(2-Methoxybenzyl)piperidin-4-amine: Similar structure but has a methoxy group instead of a methyl group on the benzyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-5-12(11)10-15-8-6-13(14)7-9-15/h2-5,13H,6-10,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFONBGLNOUINIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260637 | |
Record name | 1-[(2-Methylphenyl)methyl]-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41220-34-2 | |
Record name | 1-[(2-Methylphenyl)methyl]-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41220-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Methylphenyl)methyl]-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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